molecular formula C17H17IN2O4S B300778 (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B300778
M. Wt: 472.3 g/mol
InChI Key: OLGLUPKGWCKTNK-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as EMICORON, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of dihydropyrimidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood. However, studies have shown that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB signaling pathway (Zhang et al., 2019). (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione also induces apoptosis in cancer cells by activating the caspase-3 pathway (Li et al., 2020). In addition, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation (Wang et al., 2019).
Biochemical and Physiological Effects:
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown various biochemical and physiological effects in scientific research studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 (Zhang et al., 2019). (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway (Li et al., 2020). In addition, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease (Wang et al., 2019).

Advantages and Limitations for Lab Experiments

One of the advantages of using (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its potential therapeutic applications in various diseases such as inflammation, cancer, and Alzheimer's disease. (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also shown low toxicity in animal studies (Wang et al., 2019). However, one of the limitations of using (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is the lack of understanding of its mechanism of action. More research is needed to fully understand the pharmacological properties of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

Future Directions

For (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include further investigation of its pharmacological properties, exploration of its potential therapeutic applications in other diseases, and optimization of its synthesis method.

Synthesis Methods

(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been synthesized using various methods. One of the methods involves the reaction of 4-ethoxy-3-iodo-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to obtain the intermediate product. This intermediate product is then reacted with 2-thioxo-4,6-dihydropyrimidine-5-carboxylic acid to obtain (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

Scientific Research Applications

(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown potential therapeutic applications in various scientific research studies. One of the studies conducted by Zhang et al. (2019) showed that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study conducted by Li et al. (2020) showed that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has anti-tumor effects by inducing apoptosis in cancer cells. (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides (Wang et al., 2019).

properties

Product Name

(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Molecular Formula

C17H17IN2O4S

Molecular Weight

472.3 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H17IN2O4S/c1-4-6-20-16(22)11(15(21)19-17(20)25)7-10-8-12(18)14(24-5-2)13(9-10)23-3/h4,7-9H,1,5-6H2,2-3H3,(H,19,21,25)/b11-7-

InChI Key

OLGLUPKGWCKTNK-XFFZJAGNSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NC(=S)N(C2=O)CC=C)OC

SMILES

CCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)N(C2=O)CC=C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)N(C2=O)CC=C)OC

Origin of Product

United States

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